Monobutyl maleate
Overview
Description
Monobutyl maleate, also known as butyl hydrogen maleate, is an organic compound with the molecular formula C8H12O4. It is a maleate ester, characterized by the presence of a butyl group attached to the maleic acid moiety. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties .
Mechanism of Action
Target of Action
- Monobutyl maleate (chemical formula:
C8H12O4\text{C}_8\text{H}_{12}\text{O}_4C8H12O4
) is a maleate ester . Its primary targets are not extensively documented, but it likely interacts with cellular components involved in metabolic pathways.Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Monobutyl maleate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and metabolic pathways. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds. This interaction is crucial for the breakdown and utilization of this compound in metabolic processes. Additionally, this compound can interact with proteins and other biomolecules, influencing their structure and function through esterification and hydrolysis reactions .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the activity of key signaling molecules, leading to changes in cellular responses. It also impacts gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to active sites of enzymes, inhibiting their activity or altering their substrate specificity. This binding can lead to the modulation of metabolic pathways and cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation processes over time. These changes can impact its effectiveness and interactions with biomolecules. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where specific dosages lead to distinct cellular responses and physiological changes .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to ester hydrolysis and energy production. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of butanol and maleic acid. These metabolites can then enter other metabolic pathways, contributing to energy production and biosynthesis. This compound can also affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments. These interactions can influence the localization and concentration of this compound within cells, affecting its biochemical activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, this compound can localize to the endoplasmic reticulum or mitochondria, impacting processes such as protein folding and energy production. These localization patterns are crucial for understanding the specific roles of this compound in cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monobutyl maleate is typically synthesized through the esterification of maleic acid with butanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction. The general reaction can be represented as follows:
Maleic Acid+Butanol→Monobutyl Maleate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes where maleic anhydride is reacted with butanol in the presence of an acid catalyst. The reaction is conducted at elevated temperatures to ensure complete conversion and high yield. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Monobutyl maleate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form maleic acid and butanol.
Addition Reactions: The double bond in the maleate moiety can participate in addition reactions with electrophiles, such as halogens and hydrogen halides.
Polymerization: this compound can undergo polymerization reactions to form copolymers with other monomers, such as styrene and acrylates.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Addition Reactions: Halogens (e.g., chlorine, bromine), hydrogen halides (e.g., hydrogen chloride).
Polymerization: Radical initiators (e.g., benzoyl peroxide), elevated temperatures.
Major Products Formed:
Hydrolysis: Maleic acid, butanol.
Addition Reactions: Halogenated maleates, hydrogenated maleates.
Polymerization: Copolymers with enhanced mechanical and chemical properties.
Scientific Research Applications
Monobutyl maleate finds extensive use in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Comparison with Similar Compounds
Monobutyl maleate can be compared with other maleate esters, such as:
Dimethyl Maleate: Similar in structure but contains two methyl groups instead of a butyl group. It is used in similar applications but may exhibit different reactivity and properties.
Diethyl Maleate: Contains two ethyl groups and is used in the synthesis of polymers and as a plasticizer.
Dibutyl Maleate: Contains two butyl groups and is commonly used in the production of adhesives and coatings.
Uniqueness of this compound: this compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it suitable for applications where moderate solubility and reactivity are desired. Its butyl group provides a balance between flexibility and stability, which is advantageous in polymer and material science .
Properties
IUPAC Name |
(Z)-4-butoxy-4-oxobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-2-3-6-12-8(11)5-4-7(9)10/h4-5H,2-3,6H2,1H3,(H,9,10)/b5-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOVMEACOLCUCK-PLNGDYQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C=C\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027337 | |
Record name | Butyl hydrogen maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925-21-3, 68186-71-0 | |
Record name | Monobutyl maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monobutyl maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenedioic acid (2Z)-, butyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068186710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenedioic acid (2Z)-, 1-butyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butyl hydrogen maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl hydrogen maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.925 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MONOBUTYL MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2LD7FVO1L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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